Methyl 5,5,5-trifluoro-4-(p-tolylimino)pentanoate
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Overview
Description
Methyl 5,5,5-trifluoro-4-(p-tolylimino)pentanoate is a chemical compound with the molecular formula C13H14F3NO2 It is known for its unique structure, which includes a trifluoromethyl group and a p-tolylimino group
Preparation Methods
The synthesis of Methyl 5,5,5-trifluoro-4-(p-tolylimino)pentanoate typically involves the reaction of 5,5,5-trifluoro-4-pentenoic acid with p-toluidine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a dehydrating agent like thionyl chloride to facilitate the formation of the imino group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Methyl 5,5,5-trifluoro-4-(p-tolylimino)pentanoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Methyl 5,5,5-trifluoro-4-(p-tolylimino)pentanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 5,5,5-trifluoro-4-(p-tolylimino)pentanoate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the imino group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules and pathways involved .
Comparison with Similar Compounds
Methyl 5,5,5-trifluoro-4-(p-tolylimino)pentanoate can be compared with similar compounds such as:
Methyl 5,5,5-trifluoro-4-(p-anisylimino)pentanoate: Similar structure but with a methoxy group instead of a methyl group.
Methyl 5,5,5-trifluoro-4-(p-chlorophenylimino)pentanoate: Contains a chlorine atom in place of the methyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C13H14F3NO2 |
---|---|
Molecular Weight |
273.25 g/mol |
IUPAC Name |
methyl 5,5,5-trifluoro-4-(4-methylphenyl)iminopentanoate |
InChI |
InChI=1S/C13H14F3NO2/c1-9-3-5-10(6-4-9)17-11(13(14,15)16)7-8-12(18)19-2/h3-6H,7-8H2,1-2H3 |
InChI Key |
DUYHNVXZMIPJLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=C(CCC(=O)OC)C(F)(F)F |
Origin of Product |
United States |
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